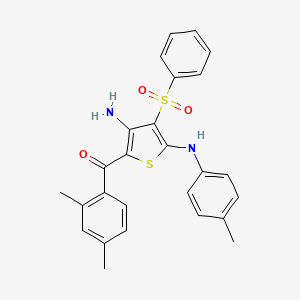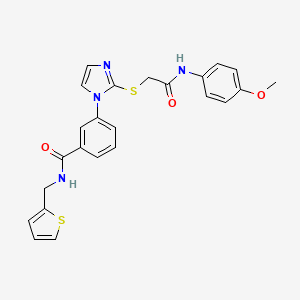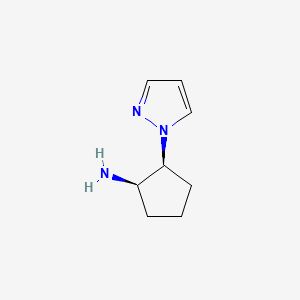
(3-Amino-4-(phenylsulfonyl)-5-(p-tolylamino)thiophen-2-yl)(2,4-dimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Amino-4-(phenylsulfonyl)-5-(p-tolylamino)thiophen-2-yl)(2,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C26H24N2O3S2 and its molecular weight is 476.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
A series of novel N-phenylpyrazolyl aryl methanone derivatives, including compounds related to (3-Amino-4-(phenylsulfonyl)-5-(p-tolylamino)thiophen-2-yl)(2,4-dimethylphenyl)methanone, have been synthesized and characterized, highlighting their potential for various biological activities. These compounds have shown promising herbicidal and insecticidal activities, indicating their potential use in agricultural applications (Wang et al., 2015).
Anticancer Potential
Research on thiophene heterocyclic compounds, closely related to the specified chemical, has revealed significant anticancer activity. Specifically, studies have shown that these compounds can inhibit the proliferation of human colon cancer cells through mechanisms involving the induction of apoptosis, which is dependent on the presence of the p53 protein. This highlights the potential of such compounds in the development of new anticancer therapies (Liao et al., 2017).
Chemical and Physical Properties Analysis
Investigations into the synthesis, characterization, and docking studies of compounds structurally similar to this compound have provided insights into their chemical and physical properties. These studies include detailed analysis using UV, IR, NMR, and mass spectrometry, alongside computational methods to predict their behavior and interactions with biological targets. Such research aids in understanding the antibacterial activity of these compounds and their potential as pharmaceutical agents (Shahana & Yardily, 2020).
Applications in Sensing Technologies
Polythiophene-based conjugated polymers, which share a structural motif with the specified chemical, have been developed for use in sensing applications. These polymers exhibit high selectivity and sensitivity toward specific metal ions in aqueous solutions, showcasing their potential in environmental monitoring and analytical chemistry (Guo et al., 2014).
Material Science and Polymer Research
Research into sulfonated poly(arylene ether ketone sulfone) copolymers, which relate to the chemical structure of interest, has shown improved properties such as dimensional stability and proton conductivity. These findings are relevant for applications in proton exchange membrane fuel cells, demonstrating the versatility of such compounds in material science and energy technologies (Xu et al., 2014).
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(4-methylanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S2/c1-16-9-12-19(13-10-16)28-26-25(33(30,31)20-7-5-4-6-8-20)22(27)24(32-26)23(29)21-14-11-17(2)15-18(21)3/h4-15,28H,27H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIYHWQFUOHJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=C(C=C(C=C3)C)C)N)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,5S)-3-(pyridin-3-yloxy)-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2984306.png)


![6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2984311.png)


![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2984315.png)


![(2S)-2-[(2-chloro-4-nitrobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2984322.png)
![N-methyl-N-[2-(methylamino)ethyl]acetamide](/img/structure/B2984325.png)



